B1577718 Brevinin-2-RA4 peptide precursor

Brevinin-2-RA4 peptide precursor

Cat. No.: B1577718
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-2 peptides are a class of cationic antimicrobial peptides (AMPs) predominantly isolated from amphibian skin secretions. These peptides are synthesized as precursor polypeptides comprising three domains:

  • A signal peptide for secretory pathway targeting,
  • An acidic spacer peptide (non-functional, propeptide region),
  • A mature peptide with antimicrobial activity .

Brevinin-2 peptides typically exhibit broad-spectrum activity against bacteria, fungi, and even enveloped viruses. Their mechanisms include membrane disruption via hydrophobic interactions and electrostatic attraction to microbial membranes .

Properties

bioactivity

Antimicrobial

sequence

LLDTLKNMAINAAKGAGVSVLSALSCKLSKTC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Precursor and Mature Peptide Features

Peptide Source Species Precursor Length (aa) Mature Peptide Length (aa) Key Structural Features
Brevinin-2-RN1/RN2 Rana nigrovittata 72 ~25–30 (estimated) Acidic spacer peptide; dibasic cleavage site
Brevinin-2E Rana esculenta Not specified 24–46 C-terminal disulfide bridge; hemolytic activity
Brevinin-2GHb Rana guentheri Not specified 30 Sequence: GVITDALKGAAKTVAAELLRKAHCKLTNSC
Esculentin-1 Rana esculenta Not specified 46 Linear peptide; inhibits fungi and P. aeruginosa

Key Observations :

  • Brevinin-2-RN1/RN2 precursors include a distinct acidic spacer peptide, which may regulate precursor processing or mitigate toxicity to host cells .
  • Brevinin-2E and related peptides from R. esculenta feature a conserved C-terminal disulfide bridge, stabilizing their amphipathic structure .
  • Brevinin-2GHb exhibits a unique sequence divergence, suggesting functional specialization in R. guentheri .

Functional Comparison

Table 2: Antimicrobial Spectrum and Bioactivity

Peptide Gram-Positive Bacteria Gram-Negative Bacteria Fungi Additional Activities
Brevinin-2-RN1/RN2 Strong inhibition Strong inhibition Strong inhibition Not reported
Brevinin-2E Moderate inhibition Moderate inhibition Limited data Hemolysis at higher doses
Brevinin-2GHb Not specified Not specified Not specified Antimicrobial (broad)
Esculentin-1 Strong inhibition Strong inhibition C. albicans, S. cerevisiae Anti-biofilm activity

Key Observations :

  • Brevinin-2-RN1/RN2 demonstrate potent, broad-spectrum activity, likely due to their α-helical structure and cationic charge .
  • Esculentin-1 shows unique efficacy against Pseudomonas aeruginosa, a clinically relevant multidrug-resistant pathogen .
  • Hemolytic activity in Brevinin-2E highlights a trade-off between antimicrobial potency and eukaryotic cell toxicity, a common challenge in AMP therapeutic development .

Key Research Findings and Implications

Novel Precursor Architectures: The discovery of acidic spacer peptides in Brevinin-2-RN1/RN2 precursors suggests evolutionary adaptations to enhance biosafety during peptide maturation .

Diverse Antimicrobial Targets : Esculentin-1’s antifungal activity against Candida and Saccharomyces positions it as a template for antifungal drug design .

Sequence-Structure-Function Relationships: Brevinin-2GHb’s divergent sequence (e.g., GVITDALKGAAKTVAAELLRKAHCKLTNSC) underscores the role of amino acid substitutions in fine-tuning antimicrobial specificity .

Preparation Methods

Molecular Cloning and cDNA Library Construction

The initial step in preparing the Brevinin-2-RA4 peptide precursor typically involves molecular cloning techniques to identify and isolate the gene encoding the peptide precursor from amphibian skin tissue.

  • cDNA Library Construction : Skin tissue mRNA is extracted and reverse-transcribed to create a complementary DNA (cDNA) library. This library represents the expressed genes, including those encoding antimicrobial peptides like Brevinin-2-RA4.

  • Rapid Amplification of cDNA Ends (RACE) : This method is used to amplify the full-length cDNA of the peptide precursor to ensure complete sequence information.

  • Cloning and Sequencing : The amplified cDNA fragments are inserted into plasmid vectors (e.g., pGEM-T Easy vector), transformed into competent cells (e.g., JM109), and screened (e.g., blue-white screening). Positive clones are sequenced to determine the nucleotide and deduced amino acid sequences of the Brevinin-2-RA4 precursor.

  • Sequence Analysis : The deduced amino acid sequence guides the synthesis and purification of the mature peptide. This step also confirms the presence of characteristic motifs such as signal peptides and propeptide regions in the precursor.

Solid-Phase Peptide Synthesis (SPPS)

After sequence identification, the this compound or its mature peptide is chemically synthesized using solid-phase peptide synthesis, a widely used method for peptides of this size and complexity.

  • Resin Selection and Peptide Chain Assembly : The synthesis begins on a solid resin support where amino acids are sequentially added in a protected form to build the peptide chain from the C-terminus to the N-terminus.

  • Coupling and Deprotection : Each amino acid is coupled using activating agents, followed by removal of protecting groups to allow the next residue addition. This cycle repeats until the full sequence is assembled.

  • Cleavage and Deprotection : The completed peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) and scavengers under controlled conditions.

  • Oxidation for Disulfide Bond Formation : For peptides like Brevinin-2-RA4 that contain disulfide bridges, an oxidation step is performed post-cleavage to form the intra-disulfide bond, critical for the peptide’s structure and function. This is typically done in a phosphate buffer with a mild oxidizing agent or by air oxidation in the presence of dimethyl sulfoxide (DMSO).

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification is essential to obtain highly pure peptide suitable for biological studies.

  • RP-HPLC Separation : The crude peptide mixture is purified using RP-HPLC on C18 columns. A linear gradient of solvents (e.g., 0.1% TFA in water as eluent A and 0.1% TFA in acetonitrile as eluent B) is applied to separate the peptide based on hydrophobicity.

  • Purity Assessment : Analytical HPLC confirms the purity, which is typically above 95% for research-grade peptides.

  • Mass Spectrometry Confirmation : The molecular mass of the purified peptide is verified by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or electrospray ionization mass spectrometry (ESI-MS) to confirm the correct sequence and molecular integrity.

Characterization of Structural Features

  • Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to analyze the secondary structure, particularly α-helicity, of the peptide in membrane-mimicking environments. This helps correlate structure with biological activity.

  • Hydrophobicity and Charge Analysis : The hydrophobic moment and net positive charge are calculated (e.g., using the Eisenberg method) to predict membrane interaction properties and antimicrobial potency.

Summary Table of Preparation Steps

Step Description Key Techniques/Materials Purpose/Outcome
1. cDNA Library Construction Extraction of mRNA and synthesis of cDNA from amphibian skin tissue Reverse transcription, RACE, cloning vectors Identification of Brevinin-2-RA4 gene
2. Molecular Cloning Amplification, cloning, and sequencing of peptide precursor gene PCR, plasmid vectors, bacterial transformation Obtain full-length precursor sequence
3. Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis of peptide on resin support Fmoc or Boc chemistry, TFA cleavage Production of crude peptide
4. Oxidation Formation of disulfide bonds in peptide Air oxidation or DMSO in phosphate buffer Correct peptide folding
5. Purification Separation of peptide from impurities RP-HPLC with C18 column, TFA/acetonitrile gradient High purity peptide (>95%)
6. Mass Spectrometry Verification of peptide molecular weight MALDI-TOF MS or ESI-MS Confirmation of correct peptide mass
7. Structural Characterization Determination of secondary structure and physicochemical properties CD spectroscopy, hydrophobicity calculations Correlation of structure with function

Research Findings Related to Preparation

  • The use of molecular cloning has enabled the identification of various Brevinin-2 precursors, including Brevinin-2-RA4, from skin-derived cDNA libraries of frogs such as Amolops ricketti and related species.

  • Chemical synthesis of Brevinin-2 peptides and their analogues has demonstrated that modifications in α-helicity and hydrophobicity influence their antimicrobial and cytotoxic activities, highlighting the importance of precise synthetic control during preparation.

  • The intra-disulfide bridge in Brevinin-2 peptides is critical for their amphipathic loop formation, which affects retention time in RP-HPLC and biological activity. Proper oxidation during synthesis is essential to achieve this structure.

  • Mass spectrometry consistently confirms the molecular masses of synthesized peptides, ensuring the fidelity of the preparation process.

This comprehensive preparation framework for the this compound integrates molecular biology and peptide chemistry techniques, ensuring the production of biologically active and structurally accurate peptides for further functional and therapeutic studies.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for isolating and purifying Brevinin-2-RA4 peptide precursor from biological sources?

  • Methodological Answer : Use tissue homogenization followed by liquid chromatography (e.g., reverse-phase HPLC) to isolate the peptide. Validate purity via mass spectrometry and SDS-PAGE. Include negative controls (e.g., tissues lacking the peptide) to confirm specificity. Stability studies under varying pH/temperature conditions are critical, as outlined in storage protocols .

Q. How can researchers standardize antimicrobial activity assays for Brevinin-2-RA4 to ensure reproducibility?

  • Methodological Answer : Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays. Use reference strains (e.g., E. coli ATCC 25922) and include positive/negative controls (e.g., polymyxin B for Gram-negative bacteria). Document plate preparation and incubation conditions rigorously to align with ELISA kit protocols .

Q. What structural characterization techniques are essential for confirming Brevinin-2-RA4’s primary sequence and post-translational modifications?

  • Methodological Answer : Employ Edman degradation for N-terminal sequencing and tandem mass spectrometry (MS/MS) for identifying modifications. Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., α-helical content). Cross-validate findings with genomic data from precursor mRNA .

Advanced Research Questions

Q. How can conflicting data on Brevinin-2-RA4’s cytotoxicity toward mammalian cells be resolved?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. cancer cells) using standardized MTT/WST-1 protocols. Compare results under identical experimental conditions (e.g., serum-free media to avoid peptide-serum interactions). Use meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies in published studies .

Q. What in vivo models are suitable for evaluating Brevinin-2-RA4’s therapeutic efficacy and toxicity?

  • Methodological Answer : Use murine infection models (e.g., S. aureus skin abscess) with ethical approval per NIH guidelines . Monitor pharmacokinetics via LC-MS/MS and toxicity via histopathology. Include sham-treated controls and blinded scoring to reduce bias. Report data using CONSORT-like frameworks for preclinical studies .

Q. How can researchers elucidate the mechanism of Brevinin-2-RA4’s interaction with microbial membranes?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics to lipid bilayers. Use fluorescence microscopy with membrane-specific dyes (e.g., DiOC6) to visualize disruption. Molecular dynamics simulations can model peptide-lipid interactions, validated by experimental data .

Q. What strategies optimize the stability of Brevinin-2-RA4 in physiological environments for translational studies?

  • Methodological Answer : Test peptide analogs with D-amino acid substitutions or cyclization to resist proteolysis. Use stability-indicating assays (e.g., HPLC under simulated gastric fluid conditions). Cross-reference with storage stability data from reagent preparation guidelines .

Methodological Best Practices

  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses. Use sensitivity analyses to identify variables (e.g., peptide concentration, solvent) influencing outcomes .
  • Experimental Design : Align with PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. For example:
    • Population: Candida albicans biofilms.
    • Intervention: Brevinin-2-RA4 at 0.5–50 µM.
    • Comparison: Amphotericin B.
    • Outcome: Biofilm biomass reduction (crystal violet assay) .
  • Statistical Rigor : Report p-values, confidence intervals, and effect sizes per CONSORT standards. Use ANOVA with post-hoc tests for multi-group comparisons, avoiding overreliance on p < 0.05 without biological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.